molecular formula C20H20N2O B5860138 N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide

N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide

Cat. No. B5860138
M. Wt: 304.4 g/mol
InChI Key: MVVFBPQXSDPRBD-GKGBHMSCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide, also known as MPH, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPH is a hydrazone derivative that has been synthesized through a simple and efficient method.

Mechanism of Action

The mechanism of action of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It also inhibits the activity of lipoxygenase, which is involved in the production of leukotrienes. This compound has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
This compound has been found to possess significant biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been found to reduce oxidative stress and protect against oxidative damage. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been found to protect against neurotoxicity induced by various agents.

Advantages and Limitations for Lab Experiments

N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide has several advantages for use in lab experiments. It is easy to synthesize, and its purity can be easily determined using standard analytical techniques. This compound is stable and can be stored for long periods without degradation. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which may limit its use in some experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide. Further studies are needed to elucidate its mechanism of action and identify its molecular targets. This compound's potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease needs to be further investigated. Its potential use as an anti-inflammatory and antioxidant agent also needs to be explored. The development of new formulations and delivery methods for this compound may also enhance its potential applications.

Synthesis Methods

The synthesis of N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide involves the reaction of 1-methyl-5-phenyl-1,4-pentadien-3-one with phenylhydrazine in the presence of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which is then dehydrated to yield this compound. The synthesis method is simple, efficient, and yields a high purity product.

Scientific Research Applications

N'-(1-methyl-5-phenyl-2,4-pentadien-1-ylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess significant anti-inflammatory, analgesic, and antioxidant properties. This compound has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis. This compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

properties

IUPAC Name

2-phenyl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O/c1-17(10-8-9-13-18-11-4-2-5-12-18)21-22-20(23)16-19-14-6-3-7-15-19/h2-15H,16H2,1H3,(H,22,23)/b10-8+,13-9+,21-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVVFBPQXSDPRBD-GKGBHMSCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC=C1)C=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC=C1)/C=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.